![molecular formula C5H6F2N2 B1304058 3-(difluoromethyl)-5-methyl-1H-pyrazole CAS No. 934759-09-8](/img/structure/B1304058.png)
3-(difluoromethyl)-5-methyl-1H-pyrazole
Overview
Description
“3-(Difluoromethyl)-1-methyl-1H-pyrazole” is a chemical compound that is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride . Then it reacts with methyl hydrazine, which forms mainly the required pyrazole ring, in addition to its isomer with the methyl group on the alternative nitrogen atom . This ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .Scientific Research Applications
Late-stage Difluoromethylation
The compound plays a significant role in late-stage difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Metal-based Methods
The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . The compound “3-(difluoromethyl)-5-methyl-1H-pyrazole” could be used in these methods.
Minisci-type Radical Chemistry
Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . The compound could be used in this type of chemistry.
Construction of C (sp3)–CF2H Bonds
Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds . The compound could be used in these methods.
Pharmaceutical Applications
The CF2H moiety has a significant potential utility in drug design and discovery . The incorporation of CF2H into biologically active molecules represents an important and efficient strategy for seeking lead compounds and drug candidates .
Synthesis of 3-CF2H-quinoxalin-2-ones
A practical and efficient protocol for the synthesis of 3-CF2H-quinoxalin-2-ones has been reported . In the presence of 3 mol% of photocatalyst and S - (difluoromethyl)sulfonium salt as difluoromethyl radical sources, a wide range of quinoxalin-2-ones readily underwent a visible-light redox-catalyzed difluoromethylation reaction, to deliver structurally diverse 3-difluoromethyl-quinoxalin-2-ones .
Safety and Hazards
When handling “3-(difluoromethyl)-5-methyl-1H-pyrazole”, it is recommended to avoid breathing mist, gas or vapors, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
The primary target of 3-(difluoromethyl)-5-methyl-1H-pyrazole is the mitochondrial respiratory chain enzyme complex II, also known as succinate dehydrogenase (SDH) . This enzyme plays a crucial role in the citric acid cycle and the electron transport chain, which are essential for energy production in cells .
Mode of Action
3-(Difluoromethyl)-5-methyl-1H-pyrazole interacts with its target, SDH, by binding to the enzyme and inhibiting its activity . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in ATP production. The resulting energy deficit affects various cellular processes, leading to the death of the cell .
Biochemical Pathways
The inhibition of SDH by 3-(difluoromethyl)-5-methyl-1H-pyrazole affects two major biochemical pathways: the citric acid cycle and the electron transport chain . In the citric acid cycle, the conversion of succinate to fumarate is blocked, disrupting the cycle and reducing the production of NADH and FADH2. These molecules are essential for the electron transport chain, where they donate electrons to produce ATP. The inhibition of SDH therefore leads to a decrease in ATP production, affecting energy-dependent cellular processes .
Pharmacokinetics
It is known that the presence of the difluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . These properties can influence the drug’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .
Result of Action
The primary result of the action of 3-(difluoromethyl)-5-methyl-1H-pyrazole is the inhibition of SDH, leading to a decrease in ATP production . This energy deficit can lead to cell death, providing the compound with its fungicidal activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(difluoromethyl)-5-methyl-1H-pyrazole. For example, soil salinity can affect the bioavailability and efficacy of the compound . Additionally, temperature and elevation have been shown to have significant effects on plant diversity, which could indirectly influence the compound’s action .
properties
IUPAC Name |
3-(difluoromethyl)-5-methyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2/c1-3-2-4(5(6)7)9-8-3/h2,5H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGWGHWOAIFIPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382132 | |
Record name | 3-(difluoromethyl)-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(difluoromethyl)-5-methyl-1H-pyrazole | |
CAS RN |
934759-09-8, 936033-61-3 | |
Record name | 5-(Difluoromethyl)-3-methyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934759-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(difluoromethyl)-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(difluoromethyl)-5-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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